Comparative FPPS Inhibition: Selectivity for T. cruzi Over Human Enzyme Versus Alendronate
Aminobutane bisphosphonate inhibits recombinant T. cruzi FPPS with an IC50 of 30.77 μM [1]. In contrast, the clinical comparator alendronate (4-amino-1-hydroxybutylidene-1,1-bisphosphonate) potently inhibits human FPPS with a reported IC50 of 0.46 μM (460 nM) [2]. While a direct inter-species comparison has limitations, the data suggests a possible therapeutic window for aminobutane bisphosphonate in selectively targeting the parasitic enzyme, a feature not observed with alendronate which is a sub-micromolar inhibitor of the human orthologue.
| Evidence Dimension | IC50 against FPPS |
|---|---|
| Target Compound Data | 30.77 μM (T. cruzi FPPS) |
| Comparator Or Baseline | Alendronate: 0.46 μM (Human FPPS) |
| Quantified Difference | ~67-fold weaker potency against T. cruzi enzyme compared to alendronate's effect on human enzyme, suggesting parasitic selectivity profile |
| Conditions | Recombinant enzyme inhibition assay; T. cruzi FPPS vs. Human FPPS; 15-minute preincubation |
Why This Matters
This matters for procurement because a researcher studying Chagas disease must select the tool compound with established antiparasitic enzyme inhibition, as clinical bisphosphonates like alendronate do not offer this selective mechanism.
- [1] MedChemExpress. Aminobutane bisphosphonate (TcFPPS Inhibitor). Product Datasheet. View Source
- [2] BindingDB. BDBM25313: (4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid (Alendronate). Affinity Data IC50: 460 nM for Human FPP synthase. View Source
